Beta-defensin 4 -

Beta-defensin 4

Catalog Number: EVT-246919
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-defensin 4 is predominantly produced by various epithelial cells, including those found in the lungs, intestines, and skin. It is encoded by the DEFB4 gene located on chromosome 8 in humans. This gene is part of a larger cluster of defensin genes that contribute to the host's immune defense mechanisms.

Classification

Beta-defensin 4 belongs to the defensin family of antimicrobial peptides, which are classified based on their structure and function. These peptides are characterized by their small size (approximately 40-50 amino acids) and a conserved pattern of cysteine residues that form disulfide bonds, contributing to their stability and activity. Beta-defensin 4 specifically exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.

Synthesis Analysis

Methods

The synthesis of beta-defensin 4 can be achieved through various methods, including recombinant DNA technology and chemical synthesis.

  1. Recombinant DNA Technology: This method involves cloning the DEFB4 gene into an expression vector, which is then introduced into host cells (such as bacteria or yeast). The host cells are cultured under specific conditions to promote the expression of beta-defensin 4. Afterward, the peptide is purified using techniques such as affinity chromatography or high-performance liquid chromatography.
  2. Chemical Synthesis: Solid-phase peptide synthesis can also be utilized to create beta-defensin 4. This approach allows for precise control over the sequence and modifications of the peptide. The synthesis typically involves coupling protected amino acids on a solid support, followed by deprotection steps to yield the final product.

Technical Details

The recombinant production often requires optimizing factors such as temperature, pH, and nutrient composition to maximize yield and functionality. In contrast, chemical synthesis may involve protecting groups for amino acids to prevent unwanted reactions during coupling.

Molecular Structure Analysis

Structure

Beta-defensin 4 has a characteristic structure comprising a series of beta-strands stabilized by disulfide bonds between cysteine residues. The specific arrangement of these strands contributes to its amphipathic nature, allowing it to interact with lipid membranes effectively.

Data

The molecular formula for beta-defensin 4 is C_50H_70N_12O_13S_2 with a molecular weight of approximately 1,300 Da. Its amino acid sequence includes several positively charged residues that enhance its interaction with negatively charged microbial membranes.

Chemical Reactions Analysis

Reactions

Beta-defensin 4 exhibits various chemical interactions primarily related to its antimicrobial activity:

  1. Membrane Disruption: The primary mechanism involves binding to microbial membranes, leading to pore formation that disrupts membrane integrity.
  2. Peptide Aggregation: At higher concentrations, beta-defensin 4 can aggregate, which may enhance its antimicrobial efficacy through cooperative binding effects.

Technical Details

The interaction with membranes can be studied using techniques such as circular dichroism spectroscopy and fluorescence microscopy to observe conformational changes upon binding to lipid bilayers.

Mechanism of Action

Process

The mechanism of action for beta-defensin 4 primarily involves its ability to disrupt microbial membranes:

  1. Binding: Beta-defensin 4 first binds to the surface of pathogens through electrostatic interactions.
  2. Pore Formation: Upon binding, it undergoes conformational changes that facilitate oligomerization and pore formation within the membrane.
  3. Cell Lysis: This disruption leads to leakage of cellular contents and ultimately cell death.

Data

Studies have shown that beta-defensin 4 exhibits activity against a range of pathogens including Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Beta-defensin 4 is typically a white powder when lyophilized.
  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide is stable under physiological conditions but may be susceptible to degradation by proteolytic enzymes.

Chemical Properties

  • pH Stability: Beta-defensin 4 maintains activity across a range of pH levels (approximately pH 5-9).
  • Thermal Stability: It shows resilience to heat but may lose activity at extreme temperatures over prolonged periods.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize its purity and structural integrity post-synthesis.

Applications

Scientific Uses

Beta-defensin 4 has several promising applications in scientific research and medicine:

  1. Antimicrobial Therapy: Its broad-spectrum activity makes it a candidate for developing new antimicrobial agents against resistant strains.
  2. Wound Healing: Due to its role in immune defense, beta-defensin 4 may enhance wound healing processes.
  3. Vaccine Development: Research into its adjuvant properties could lead to improved vaccine formulations.
  4. Diagnostic Tools: Its expression levels may serve as biomarkers for certain diseases or infections.
Molecular Biology and Genetic Regulation of Beta-Defensin 4

Genomic Organization and Evolutionary Conservation

Beta-defensin 4 (gene symbol: DEFB4A or DEFB4 in humans) resides within a rapidly evolving gene cluster at chromosomal position 8p23.1. This locus spans approximately 2 kb and consists of two exons: Exon 1 encodes the signal peptide, while Exon 2 encodes the propeptide and mature antimicrobial peptide. The gene’s compact structure is conserved across vertebrates, though exon lengths vary slightly between species [1].

Evolutionary analyses reveal that DEFB4 arose through repeated gene duplication events. These duplications occurred before the human-baboon divergence (~23 million years ago), followed by positive selection acting primarily on exon 2 sequences encoding the mature peptide. This selective pressure favors amino acid substitutions that alter charge and hydrophobicity, enhancing antimicrobial diversity against pathogens. Notably, the human DEFB4 promoter and signal peptide (exon 1) show higher conservation than the mature peptide region (exon 2), indicating functional stabilization of secretion mechanisms alongside adaptive diversification of effector domains [2] [6].

Orthologs exist in mammals (e.g., Defb4 in mice) and birds, but invertebrate homologs are structurally distinct. The closest invertebrate relatives are "big defensins" in mollusks and horseshoe crabs, which feature an N-terminal globular domain fused to a C-terminal β-defensin-like domain. Gene structure comparisons suggest vertebrate β-defensins evolved from these ancestral genes via exon shuffling or intronization events before the chordate radiation [6].

Table 1: Genomic Features of Beta-Defensin 4 Across Species

SpeciesGene SymbolChromosomal LocationExon CountKey Evolutionary Notes
HumanDEFB4A8p23.12Part of a cluster of 10+ β-defensin genes; positive selection in exon 2
MouseDefb48 A1.32Syntenic to human locus; 65% amino acid identity with human DEFB4
ChickenGallinacin-4Chromosome 32Independent duplication history; conserved disulfide bonds
Japanese horseshoe crabBig defensinScaffold 1084Ancestral structure with C-terminal β-defensin-like domain

Transcriptional Regulation and Epigenetic Modifications

DEFB4 expression is inducible by microbial pathogens and proinflammatory cytokines via Toll-like receptor (TLR) and cytokine receptor pathways. Key transcriptional regulators include:

  • NF-κB: Binds to consensus sites (-89 to -80 bp upstream of the transcription start site) upon TLR activation by LPS or bacteria. This is critical for rapid induction in epithelial cells [7].
  • NF-IL6 (CEBPβ): Constitutively binds adjacent to NF-κB sites and synergizes with NF-κB to amplify transcription during inflammation [7].
  • AP-1 and STAT3: Mediate responses to cytokines like IL-6 and IL-22 in keratinocytes and respiratory epithelia [4].

Epigenetic modifications dynamically regulate DEFB4 accessibility:

  • DNA Methylation: Hypermethylation of CpG islands in the promoter silences basal expression. Demethylation during epithelial differentiation or infection permits transcription factor binding [3].
  • Histone Modifications: LPS exposure increases H3K27 acetylation and reduces H3K9 methylation at the DEFB4 locus, creating an open chromatin configuration. The histone demethylase JMJD3 facilitates this process in periodontal tissues [3].
  • MicroRNAs: miR-23a directly targets DEFB4 mRNA, reducing protein synthesis post-transcriptionally. This miRNA is upregulated in P. gingivalis infections, contributing to immune evasion [3].

Table 2: Transcriptional and Epigenetic Regulators of DEFB4

Regulator TypeFactorMechanism of ActionInducers
Transcription FactorNF-κBBinds promoter upon IκB degradationLPS, TNF-α, IL-1β
Transcription FactorNF-IL6Cooperates with NF-κB; constitutive bindingIL-6, IL-17
Epigenetic ModifierDNMT1Methylates CpG islands; suppresses transcription
Epigenetic ModifierJMJD3Demethylates H3K27; opens chromatinLPS, TNF-α
Non-coding RNAmiR-23aBinds DEFB4 mRNA 3'UTR; promotes degradationP. gingivalis infection

Tissue-Specific Expression Patterns in Humans and Model Organisms

In humans, DEFB4 exhibits tissue-restricted expression:

  • Constitutive Expression: Highest in the gall bladder (RPKM 1.2) and esophagus (RPKM 0.7). Moderate levels occur in the skin, trachea, and oral gingiva [1] [4].
  • Inducible Expression: Dramatically upregulated during inflammation in bronchial epithelium, keratinocytes, and periodontal tissues. For example, P. aeruginosa infection increases pulmonary DEFB4 50-fold within 24 hours [7] [10].

Murine models show parallels and divergences:

  • Lungs: Defb4 is constitutively expressed at low levels (RPKM 3.8) but highly inducible by Mycobacterium tuberculosis or LPS [5].
  • Skin: Neonatal mice exhibit robust Defb4 expression, which declines in adulthood unless triggered by fungal pathogens like Fusarium solani [5].
  • Reproductive Tract: Human DEFB4 is negligible in the uterus, whereas mouse Defb4 is detectable in uterine and testicular tissues [1] [5].

Table 3: Tissue-Specific Expression Profiles

TissueHuman (DEFB4)Mouse (Defb4)Primary Inducers
Gall BladderHigh constitutiveNot reportedUnknown
LungInducibleConstitutive + inducibleLPS, S. pneumoniae
SkinInducibleNeonatal constitutiveFungal infections, wounding
Oral GingivaConstitutive + inducibleLowP. gingivalis, TNF-α
UterusLowModerateEstrogen, bacterial vaginosis

Post-Translational Processing and Secretory Pathways

DEFB4 synthesis involves tightly regulated steps:

  • Prepropeptide Cleavage: The initial 64–72 aa prepropeptide (depending on species) undergoes signal peptide removal by signal peptidase in the endoplasmic reticulum. Subsequent proteolysis by proprotein convertases (e.g., furin) in the trans-Golgi network yields the mature 41–45 aa peptide [1] [9].
  • Disulfide Bond Formation: The mature peptide folds into a triple-stranded β-sheet stabilized by three conserved disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6). Protein disulfide isomerases catalyze this oxidation, essential for bactericidal activity [4] [8].
  • Modifications Impacting Function:
  • ADP-Ribosylation: Arginine-specific transferases (e.g., ART1) modify Arg14 in neutrophils, reducing cationic charge and membrane disruption capacity. This inactivates DEFB4 in chronic inflammation [9].
  • Proteolytic Truncation: Kallikreins in sweat or neutrophil elastase further cleave DEFB4, generating fragments with altered antimicrobial spectra [10].
  • Glycosylation: O-linked glycans in the proregion may protect against premature degradation but require removal for functional activation [8].

Secretion occurs via two pathways:

  • Constitutive Route: Default pathway in epithelial cells, releasing DEFB4 into mucosal secretions.
  • Regulated Secretion: In neutrophils, DEFB4 is stored in granules and exocytosed upon microbial encounter or inflammatory stimuli [1] [9].

Table 4: Post-Translational Modifications of Beta-Defensin 4

ModificationSite/ResidueFunctional ConsequenceEnzyme/Catalyst
Signal peptide cleavageN-terminal Met1-Gly24Releases immature propeptideSignal peptidase
Propeptide excisionArg-X-Lys-Arg motifsGenerates mature peptideFurin-like proprotein convertases
Disulfide bond formationCys30-Cys58, Cys38-Cys51, Cys42-Cys54Stabilizes β-sheet structure; enables membrane pore formationProtein disulfide isomerase
ADP-ribosylationArg14Reduces cationicity; diminishes bactericidal activityArginine transferase 1 (ART1)
Proteolytic truncationVariable C-terminal sitesAlters target specificity (e.g., enhances anti-fungal activity)Kallikrein, elastase

Properties

Product Name

Beta-defensin 4

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